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Compound of Interest

Compound Name: Cyclobutanecarboxylic acid

Cat. No.: B193281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable and versatile

scaffold in modern medicinal chemistry. Its rigid, puckered conformation can impart unique

three-dimensional structural properties to small molecules, influencing their binding affinity,

selectivity, and pharmacokinetic profiles. Cyclobutanecarboxylic acid and its derivatives

serve as key building blocks in the synthesis of a diverse array of therapeutic agents, from

approved drugs to investigational compounds targeting a range of diseases.

This document provides detailed application notes and protocols on the use of

cyclobutanecarboxylic acid derivatives in several key therapeutic areas: oncology,

autoimmune diseases, infectious diseases, and neurodegenerative disorders.

Applications in Oncology
Cyclobutane-containing molecules have made a significant impact in cancer therapy. The rigid

nature of the cyclobutane ring allows for precise positioning of pharmacophoric groups, leading

to enhanced potency and selectivity for various cancer targets.

Marketed Anticancer Drugs
Cyclobutanecarboxylic acid derivatives are integral to the structure of several approved

anticancer drugs.
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Carboplatin: A second-generation platinum-based chemotherapeutic, Carboplatin, utilizes a

cyclobutane-1,1-dicarboxylate ligand. This modification from its predecessor, cisplatin,

results in a different reactivity profile, leading to reduced nephrotoxicity and a better safety

profile. Carboplatin is widely used in the treatment of various cancers, including ovarian,

lung, and head and neck cancers.

Apalutamide: An androgen receptor (AR) antagonist for the treatment of prostate cancer. The

spirocyclic cyclobutane moiety is a key structural feature that contributes to its high binding

affinity for the AR.

Targeted Cancer Therapeutics
Cyclobutane derivatives are being actively investigated as inhibitors of key signaling pathways

implicated in cancer progression.

AKT Inhibitors: The PI3K/AKT signaling pathway is a central regulator of cell survival and

proliferation and is often hyperactivated in cancer. The cyclobutane scaffold has been

successfully incorporated into potent and selective AKT inhibitors. The rigid ring can occupy

a hydrophobic pocket in the ATP-binding site of the enzyme, contributing to high potency.[1]

Integrin Antagonists: Integrins are cell surface receptors that mediate cell-matrix and cell-cell

interactions, playing a crucial role in tumor cell adhesion, migration, and invasion.

Cyclobutane-based structures are being explored as scaffolds for developing antagonists of

specific integrins, such as αvβ3, to inhibit metastasis.[2][3]

Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

representative cyclobutane derivatives in various cancer cell lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452181/
https://bradscholars.brad.ac.uk/bitstreams/58798e37-d411-4a70-8680-fdf9f2ff9792/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Class

Specific
Compound/
Derivative

Cancer
Type

Cell Line IC50 Value Reference

Platinum-

based
Carboplatin

Ovarian

Cancer
OVCAR-3 <40 µM

Platinum-

based
Carboplatin

Ovarian

Cancer
13363 2.8 ± 0.4 µM

Androgen

Receptor

Antagonist

Apalutamide
Prostate

Cancer
LNCaP/AR

16 nM (cell-

free)

AKT Inhibitor

Imidazo[4,5‐

b]pyridine

series

(Compound

29)

- -

Optimal LE

and

metabolic

stability

[1]

Integrin

Antagonist

Cyclobutane-

based RGD-

mimetic

Glioblastoma U87-MG < 1 µM [4]

Combretastat

in A4 Analog

1,3-

disubstituted

cyclobutane

derivative

Hepatocarcin

oma
HepG2

Micromolar

range
[5]

Combretastat

in A4 Analog

1,3-

disubstituted

cyclobutane

derivative

Neuroblasto

ma
SK-N-DZ

Micromolar

range
[5]

Applications in Autoimmune Diseases
The modulation of immune responses is a key strategy in the treatment of autoimmune

diseases. Cyclobutane derivatives have emerged as promising candidates for targeting key

players in the inflammatory cascade.
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RORγt Inverse Agonists
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor

for the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis

of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory

bowel disease. RORγt inhibitors can suppress the production of the pro-inflammatory cytokine

IL-17.

TAK-828F: A potent and selective, orally available RORγt inverse agonist containing a cis-

1,3-disubstituted cyclobutane carboxylic acid scaffold.[6][7] It has demonstrated robust

inhibition of IL-17A expression in preclinical models.[6]

RORγt Signaling Pathway
RORγt, upon activation, translocates to the nucleus and binds to ROR response elements

(ROREs) in the promoter regions of target genes, including IL17A and IL17F. This leads to the

transcription and secretion of IL-17, a key cytokine that drives inflammation. RORγt inverse

agonists, such as TAK-828F, bind to the ligand-binding domain of RORγt and prevent its

transcriptional activity.
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RORγt Signaling Pathway

Quantitative Data: RORγt Inverse Agonist Activity
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Compound Target Assay IC50 Value Reference

TAK-828F RORγt Binding Assay 1.9 nM [6]

TAK-828F RORγt
Reporter Gene

Assay
6.1 nM [6]

Applications in Infectious Diseases
Cyclobutanecarboxylic acid derivatives have been successfully employed in the

development of antiviral and antifungal agents. The constrained cyclobutane ring can mimic the

conformation of natural substrates or transition states of viral or fungal enzymes.

Antiviral Agents
Boceprevir: A protease inhibitor used for the treatment of Hepatitis C. Boceprevir contains a

cyclobutane-based P2 moiety that is crucial for its potent inhibitory activity against the HCV

NS3/4A protease. The synthesis of its key chiral bicyclic proline fragment often starts from a

cyclobutane precursor.[7][8]

Carbocyclic Nucleoside Analogues: Several cyclobutane-containing nucleoside analogues

have been synthesized and evaluated for their antiviral activities against a range of viruses,

including herpesviruses and HIV.[9][10]

Antifungal Agents
Scytalone Dehydratase Inhibitors: Cyclobutane carboxamide derivatives have been identified

as potent inhibitors of scytalone dehydratase, an enzyme in the fungal melanin biosynthesis

pathway, demonstrating their potential as fungicides.[11]

Quantitative Data: Anti-infective Activity
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Compound
Class

Specific
Compound/
Derivative

Pathogen Target
Activity
(IC50/EC50/
MIC)

Reference

HCV

Protease

Inhibitor

Boceprevir
Hepatitis C

Virus

NS3/4A

Protease

Potent

inhibitor
[12]

Antiviral

tosyl-L-Trp-

cyclobutanon

e 4

SARS-CoV-2

(Alpha, Delta,

Omicron)

- < 0.020 µM [13]

Antiviral

Cyclopentane

derivatives

(e.g., RWJ-

270201)

Influenza A

(H1N1)

Neuraminidas

e

0.06 to 0.22

µM
[14]

Antifungal

Thiazolylhydr

azone

derivative

Candida

tropicalis
-

16 µg/mL

(MIC)
[15]

Antifungal

Thiazolylhydr

azone

derivative

Bacillus

subtilis
-

16 µg/mL

(MIC)
[15]

Applications in Neurodegenerative Diseases
The development of neuroprotective agents is a critical area of research for diseases like

Alzheimer's and Parkinson's. Small molecules that can modulate key signaling pathways

involved in neuronal survival and inflammation are of great interest.

Neuroprotective Small Molecules
Several small molecules containing cyclic moieties are being investigated for their

neuroprotective effects. While specific cyclobutanecarboxylic acid derivatives are in earlier

stages of discovery for these indications, the principles of using rigid scaffolds to achieve target

selectivity are applicable. These compounds often aim to modulate pathways involved in

oxidative stress, neuroinflammation, and apoptosis.[16][17]
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Representative Neuroprotective Signaling Pathway
Small molecule neuroprotective agents can act on various pathways to promote neuronal

survival. One such pathway is the activation of pro-survival signaling cascades like the

PI3K/Akt pathway, which in turn can inhibit pro-apoptotic factors and promote the expression of

antioxidant genes.
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A Representative Neuroprotective Signaling Pathway
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MTT Assay Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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